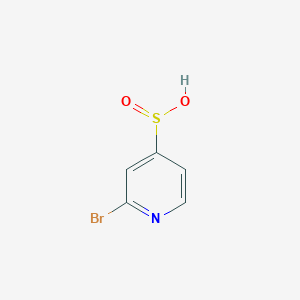

2-Bromopyridine-4-sulfinic acid

Description

Properties

Molecular Formula |

C5H4BrNO2S |

|---|---|

Molecular Weight |

222.06 g/mol |

IUPAC Name |

2-bromopyridine-4-sulfinic acid |

InChI |

InChI=1S/C5H4BrNO2S/c6-5-3-4(10(8)9)1-2-7-5/h1-3H,(H,8,9) |

InChI Key |

JIGKROVWNQIFHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1S(=O)O)Br |

Origin of Product |

United States |

Methodological Advancements in the Synthesis of 2 Bromopyridine 4 Sulfinic Acid

Established Synthetic Pathways for Pyridyl Sulfinic Acids

A variety of synthetic strategies have been developed to access pyridyl sulfinic acids, ranging from classical oxidation reactions to modern catalytic methods.

Direct Sulfonylation and Oxidative Routes from Thioethers and Thiols

The oxidation of thiols and thioethers represents a fundamental approach to the synthesis of sulfinic acids. The reaction of thiols with hydrogen peroxide is a key process, often proceeding through a sulfenic acid intermediate which is then further oxidized to the sulfinic acid. nih.govresearchgate.net The oxidation of thiols can also be achieved with other oxidants, and the resulting sulfenic acids can be trapped or further oxidized to sulfinic and sulfonic acids. lookchem.comresearchgate.net For instance, the oxidation of 2-mercaptopyridine (B119420) can lead to 2-pyridinesulfenic acid. lookchem.com While direct evidence for the involvement of sulfenic acids in thiol oxidation has been historically challenging to obtain, modern analytical techniques have provided direct observation of these transient intermediates. nih.govlookchem.com

The oxidation of thioethers provides another route to sulfinic acids, often proceeding through sulfoxide (B87167) intermediates. masterorganicchemistry.com

Metal-Catalyzed and Metal-Free Sulfinylation Strategies

Modern synthetic chemistry has seen a surge in the development of both metal-catalyzed and metal-free C-H functionalization methods for the synthesis of pyridyl sulfinic acids and their derivatives.

Metal-Catalyzed Approaches:

Palladium-catalyzed cross-coupling reactions have been effectively utilized, with pyridine (B92270) sulfinates serving as nucleophilic coupling partners for aryl halides. rsc.org This method has proven particularly useful for the synthesis of 2-substituted pyridines, where traditional Suzuki-Miyaura couplings often face challenges. rsc.org Copper-catalyzed methods have also been developed for the meta-selective C-H arylation of pyridines through dearomatized intermediates. bohrium.com Nickel and cobalt catalysts, often in the presence of a Lewis acid co-catalyst, have been employed for the alkylation of pyridines at the 4-position. youtube.com

Metal-Free Strategies:

Metal-free approaches offer an attractive alternative, often promoting greener and more atom-economical syntheses. rsc.org Electrochemical methods have emerged as a powerful tool for the C3-sulfonylation of imidazo[1,2-a]pyridines using sodium benzenesulfinates as the sulfonylation reagents. rsc.org Another metal-free approach involves the phosphination of pyridine, which can proceed through several stages, including the activation of pyridine and nucleophilic addition. mdpi.com A base-mediated, C4-selective sulfonylation of pyridine has been developed, which involves pre-activation with triflic anhydride (B1165640) followed by the addition of a sulfinic acid salt. chemistryviews.org

Transformations from Pyridine N-Oxides and Other Activated Pyridine Derivatives

Pyridine N-oxides are versatile intermediates in pyridine chemistry, enabling a range of transformations that are not feasible with the parent pyridine. youtube.com The oxidation of pyridine to its N-oxide activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org

A notable application of this strategy is in the synthesis of pyridine-3-sulfonic acid, where 3-chloropyridine (B48278) is first oxidized to 3-chloropyridine N-oxide. google.comgoogle.com This is followed by sulfonation and subsequent reduction to yield the desired product. google.comgoogle.com This approach is advantageous as direct sulfonation of 3-chloropyridine is not feasible. google.com Pyridine N-oxides can also be deprotonated with strong bases and then reacted with electrophiles. youtube.com

Direct and Convergent Synthetic Approaches to 2-Bromopyridine-4-sulfinic Acid

The synthesis of this compound requires precise control over regioselectivity, focusing on functionalization at the C-4 position of the 2-bromopyridine (B144113) scaffold.

Regioselective Functionalization of 2-Bromopyridine Scaffolds at C-4

Achieving regioselective functionalization at the C-4 position of pyridines has been a long-standing challenge in synthetic chemistry. nih.govacs.org Direct C-H functionalization often leads to mixtures of isomers. nih.gov To overcome this, strategies involving pre-functionalized pyridines or the use of blocking groups have been developed. nih.govchemrxiv.org

One successful approach involves the use of a simple maleate-derived blocking group that directs Minisci-type decarboxylative alkylation specifically to the C-4 position. acs.orgchemrxiv.org Another strategy for achieving C4-selectivity is the base-mediated sulfonylation of pyridine, where the choice of base plays a crucial role in directing the regioselectivity. chemistryviews.org

For the 2-bromopyridine scaffold specifically, lithiation followed by reaction with an electrophile is a common strategy. 2-Bromopyridine can be converted to 2-lithiopyridine by reaction with butyllithium (B86547). chemicalbook.com This versatile reagent can then be used in subsequent reactions.

Strategic Incorporation of the Sulfinic Acid Moiety into Bromopyridine Frameworks

The introduction of the sulfinic acid group into a bromopyridine framework can be accomplished through several methods. One direct approach involves the reaction of a lithiated pyridine species with a sulfur dioxide surrogate. For example, the synthesis of lithium 6-methoxypyridine-3-sulfinate has been achieved by reacting 5-bromo-2-methoxypyridine (B44785) with butyllithium followed by the addition of a sulfur dioxide 1-methylpyrrolidine (B122478) adduct (TIMSO). tcichemicals.com This method provides a direct route to the lithium sulfinate salt.

An alternative strategy involves the oxidation of a corresponding thiol. For instance, pyrithione (B72027) can be synthesized from 2-bromopyridine by first oxidizing it to the N-oxide, followed by the introduction of the thiol group using sodium dithionite (B78146) or sodium sulfide. chemicalbook.com This thiol could then potentially be oxidized to the desired sulfinic acid.

Below is a table summarizing various synthetic approaches to functionalized pyridines:

| Starting Material | Reagents and Conditions | Product | Key Features | Reference |

| 2-Aminopyridine (B139424) | 1. HBr, Br2, NaNO2; 2. NaOH | 2-Bromopyridine | Diazotization-bromination | orgsyn.orgprepchem.com |

| Pyridine | Carboxylic acid, AgNO3, (NH4)2S2O8 | C4-Alkylated Pyridine | Minisci reaction with blocking group | nih.gov |

| Pyridine | 1. Triflic anhydride; 2. Sodium p-toluenesulfinate, N-methylpiperidine | C4-Sulfonylated Pyridine | Base-mediated C4-selective sulfonylation | chemistryviews.org |

| 3-Chloropyridine | 1. H2O2; 2. Sulfonating agent; 3. Raney Nickel, H2 | Pyridine-3-sulfonic acid | Synthesis via N-oxide intermediate | google.comgoogle.com |

| 5-Bromo-2-methoxypyridine | 1. Butyllithium; 2. TIMSO | Lithium 6-methoxypyridine-3-sulfinate | Direct sulfinylation of a lithiated pyridine | tcichemicals.com |

Multi-Component and One-Pot Synthetic Sequences

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduction of waste by minimizing intermediate purification steps. acsgcipr.org For a molecule like this compound, MCRs could theoretically construct the core pyridine ring with the required substitution pattern in a single operation.

One plausible, though currently theoretical, approach would be an adaptation of the Hantzsch pyridine synthesis or related condensation reactions. acsgcipr.org A hypothetical one-pot, multi-component reaction could involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source, with one of the components carrying a precursor to the sulfinic acid group and another a bromine atom. However, the stability of a sulfinic acid precursor under typical pyridine synthesis conditions would be a significant challenge.

A more viable one-pot strategy would likely involve the synthesis of a pre-functionalized pyridine followed by in-situ modification. For instance, a one-pot process could first involve the synthesis of a substituted pyridine via an MCR, followed by the introduction of the sulfinate group. Research into one-pot sulfonamide synthesis has shown that an aryl iodide can be converted to an ammonium (B1175870) sulfinate via a palladium-catalyzed reaction with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and then converted to a sulfonamide in the same pot. organic-chemistry.org A similar strategy could be envisioned for the synthesis of this compound from a suitable dihalo-pyridine precursor.

Another potential multi-component approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids to form highly substituted pyridin-4-ols. chim.it This could be extended to a four-component system to generate pyridin-4-yl nonaflates, which are versatile precursors for cross-coupling reactions. chim.it While not directly yielding a sulfinic acid, this highlights the power of MCRs in rapidly assembling complex pyridine cores that could be further elaborated.

The table below outlines a conceptual one-pot sequence for the synthesis of a related aryl sulfonamide, illustrating the type of process that could be adapted.

| Step | Reactants | Reagents & Conditions | Product | Ref |

| 1 | Aryl Iodide, DABSO | Pd(OAc)₂, P(c-hex)₃, K₂CO₃, i-PrOH, 80 °C | Aryl Ammonium Sulfinate | organic-chemistry.org |

| 2 | Aryl Ammonium Sulfinate | Amine, NaOCl (aq.), 0 °C to rt | Aryl Sulfonamide | organic-chemistry.org |

This table illustrates a one-pot sulfonamide synthesis that could be conceptually adapted for sulfinic acid synthesis.

Reaction Condition Optimization and Process Intensification

The optimization of reaction conditions is crucial for the efficient and selective synthesis of complex molecules like this compound. This section will explore key aspects of this optimization, drawing from established methodologies for related compounds.

Catalytic Systems and Ligand Design for Selective Bond Formation

The introduction of the sulfinate group at the 4-position of a 2-bromopyridine ring would likely be achieved via a transition-metal-catalyzed cross-coupling reaction. Palladium-based catalysts have shown significant promise in this area. The direct sulfination of aryl halides using a sulfur dioxide surrogate is a powerful method for forming arylsulfinates.

Pyridine sulfinates have been demonstrated to be effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.orgrsc.org Conversely, the synthesis of pyridine sulfinates can be achieved through the palladium-catalyzed sulfination of halopyridines. The choice of catalyst and ligand is critical for achieving high yields and selectivity.

For the synthesis of a pyridine sulfinate from a halopyridine, a typical catalytic system would consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (P(c-hex)₃) or biaryl phosphines like XPhos and SPhos, are often effective in these types of cross-coupling reactions.

The table below summarizes optimized conditions for a related palladium-catalyzed cross-coupling reaction involving a pyridine sulfinate, highlighting the key components of the catalytic system.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ | P(c-hex)₃ | K₂CO₃ | Dioxane | 100 | 99 | rsc.org |

This table showcases an optimized catalytic system for a cross-coupling reaction with a pyridine sulfinate, providing a model for the synthesis of this compound.

The selective formation of the C-S bond at the 4-position of a dihalopyridine precursor (e.g., 2-bromo-4-chloropyridine) would depend on the relative reactivity of the C-X bonds and the ability of the catalytic system to discriminate between them. Generally, C-I bonds are more reactive than C-Br bonds, which are in turn more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions. This predictable reactivity could be exploited to achieve selective sulfination at the more reactive position.

Role of Solvents, Additives, and Temperature Gradients in Reaction Efficiency

The choice of solvent, additives, and temperature profile are critical parameters that significantly influence the efficiency and outcome of a chemical reaction. In the context of synthesizing this compound via palladium-catalyzed sulfination, these factors would need to be carefully optimized.

Solvents: The solvent plays multiple roles, including dissolving reactants, influencing catalyst stability and activity, and affecting reaction rates. For palladium-catalyzed cross-coupling reactions, common solvents include aprotic polar solvents like dioxane, THF, and DMF, as well as alcohols like isopropanol. organic-chemistry.org The choice of solvent can impact the solubility of the sulfinate salt and the inorganic base, which can be crucial for reaction efficiency.

Additives: An inorganic base is often a critical additive in these reactions, even when the sulfinate is used as a salt. rsc.org Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed to facilitate the reductive elimination step in the catalytic cycle. The nature and stoichiometry of the base can significantly affect the reaction yield.

Temperature: The reaction temperature is a key parameter to control. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or undesired side reactions. A carefully controlled temperature profile, potentially involving a gradual ramp-up to the final reaction temperature, can be beneficial. For one-pot sequences, temperature gradients are often necessary to accommodate the different optimal temperatures for sequential reaction steps. organic-chemistry.org

The following table details the effect of different solvents on the yield of a one-pot sulfonamide synthesis, demonstrating the critical role of the solvent.

| Solvent (Step 1) | Yield (%) |

| Dioxane | 75 |

| Toluene | 68 |

| i-PrOH | 85 |

| THF | 72 |

Data adapted from a one-pot sulfonamide synthesis, illustrating the impact of solvent choice on reaction efficiency. organic-chemistry.org

Stereochemical Control and Diastereoselectivity in Complex Syntheses

While this compound itself is not chiral, it could be a component of a larger, more complex chiral molecule. In such cases, controlling the stereochemistry during its synthesis or subsequent reactions would be paramount. The sulfinyl group itself can be a stereocenter, and methods for the stereoselective synthesis of chiral sulfinyl compounds are well-developed.

The primary methods for stereoselective synthesis of chiral sulfinates involve either the use of a chiral auxiliary or a chiral catalyst. One of the classic approaches is the Andersen synthesis, which utilizes a diastereomerically pure sulfinate ester derived from a chiral alcohol, such as (-)-menthol. nih.gov The diastereomers are separated by crystallization, and subsequent reaction with an organometallic reagent proceeds with inversion of configuration at the sulfur atom to yield an enantiomerically pure sulfoxide.

Modern advancements have focused on catalytic asymmetric methods. This includes the enantioselective oxidation of prochiral sulfenates using chiral oxidants or catalytic systems. nih.gov Chiral Brønsted acids have also been employed as catalysts for the enantioselective synthesis of chiral sulfinamides from sulfenamides. acs.org

Furthermore, chiral sulfinyl groups are widely used as chiral auxiliaries to direct the stereochemical outcome of reactions on other parts of the molecule. For example, chiral N-sulfinyl imines are excellent electrophiles for the stereoselective addition of nucleophiles to generate chiral amines. nih.gov

In a hypothetical complex synthesis involving this compound, if a chiral center were to be introduced adjacent to the sulfinic acid group, a chiral sulfinyl auxiliary could be employed to control the diastereoselectivity of the key bond-forming step. The sulfinyl group could then be removed or transformed as needed.

Intrinsic Reactivity and Mechanistic Investigations of 2 Bromopyridine 4 Sulfinic Acid

Reactivity Profiling of the Pyridine (B92270) Heterocycle

The chemical personality of 2-Bromopyridine-4-sulfinic acid is fundamentally shaped by the electronic properties of the pyridine ring, which are further modulated by the bromo and sulfinic acid substituents.

Electrophilic and Nucleophilic Substitution Patterns on Halopyridines

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This characteristic renders the heterocycle generally unreactive towards electrophilic aromatic substitution, akin to a highly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iq Electrophilic attack, if forced under harsh conditions, would be directed away from the electron-poor positions.

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqquora.com The nitrogen atom activates the C2, C4, and C6 positions for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. uoanbar.edu.iqquora.comresearchgate.net In the case of 2-bromopyridine (B144113), the positions ortho and para (C2, C4, C6) to the nitrogen are electron-deficient and thus activated for nucleophilic attack. uoanbar.edu.iq The presence of a halogen atom, a good leaving group, at one of these activated positions facilitates substitution. For instance, 2-halopyridines readily undergo nucleophilic substitution. pearson.comreddit.com The sulfinic acid group at the C4 position, being electron-withdrawing, would further enhance the electrophilicity of the ring, particularly at the C2 and C6 positions, making them even more favorable sites for nucleophilic attack.

C-H Activation and Functionalization at Unsubstituted Positions

Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis for its atom economy. nih.govsigmaaldrich.com However, the C-H functionalization of pyridines presents a challenge due to the ring's electron-deficient character. beilstein-journals.orgrsc.org Despite these difficulties, significant progress has been made in developing catalytic systems for the regioselective functionalization of pyridine C-H bonds. nih.govbeilstein-journals.org

For this compound, the unsubstituted positions are C3, C5, and C6. Transition-metal-catalyzed C-H activation can be directed to these positions. The coordination of a metal to the pyridine nitrogen often directs functionalization to the C2 and C6 positions. Given that the C2 position is occupied by bromine, C-H activation at the C6 position is a likely outcome. Functionalization at the C3 and C5 positions is more challenging but can be achieved using specialized directing groups or catalytic systems that override the intrinsic reactivity of the pyridine ring. nih.govnih.gov These advanced methods provide pathways to introduce new substituents at otherwise unreactive sites, expanding the synthetic utility of the molecule. beilstein-journals.org

Chemical Transformations at the Bromine Center

The bromine atom at the C2 position is a key handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Advanced Transition-Metal-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a versatile and widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid or its ester derivative. libretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids. libretexts.org 2-Bromopyridine derivatives are effective substrates in Suzuki couplings, reacting with various aryl and heteroaryl boronic acids to form biaryl compounds. researchgate.netorganic-chemistry.org

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. organic-chemistry.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Partners for 2-Bromopyridine Scaffolds

| Boronic Acid Derivative | Expected Product Type | Notes |

|---|---|---|

| Arylboronic acids (e.g., Phenylboronic acid) | 2-Arylpyridine derivatives | Commonly used for the synthesis of biaryl structures. researchgate.net |

| Heteroarylboronic acids (e.g., Thiopheneboronic acid) | 2-Heteroarylpyridine derivatives | Useful for creating complex heterocyclic systems. |

| Alkenylboronic acids | 2-Alkenylpyridine derivatives | Forms C(sp²)-C(sp²) bonds with retention of alkene geometry. |

| Potassium organotrifluoroborates | Coupled products | Stable, crystalline solids that are excellent alternatives to boronic acids. acs.org |

Beyond the Suzuki coupling, several other palladium-catalyzed reactions are highly effective for functionalizing the C-Br bond of 2-bromopyridine systems.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback. organic-chemistry.orglibretexts.org The mechanism is similar to the Suzuki coupling, proceeding through a Pd(0)/Pd(II) catalytic cycle. libretexts.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.orgresearchgate.net These reactions are often highly efficient and can be used to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org 2-Pyridylzinc reagents can be prepared and coupled with various electrophiles, showcasing the utility of this method for pyridine functionalization. researchgate.net Palladium or nickel catalysts are typically used. wikipedia.orgacs.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction is a powerful method for C-C bond formation via vinylation. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high stereoselectivity. organic-chemistry.org Double Heck reactions on dibromopyridines have also been reported, indicating the robustness of this methodology. researchgate.net

Table 2: Overview of Other Cross-Coupling Reactions for 2-Bromopyridine Systems

| Reaction | Organometallic Reagent | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Stille | Organostannane (R-SnR'₃) | Palladium | C-C wikipedia.org |

| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | C-C wikipedia.orgresearchgate.net |

| Heck | Alkene | Palladium | C-C (vinylation) wikipedia.org |

C-N, C-O, and C-S Bond Formation via Cross-Coupling

The carbon-bromine bond in 2-bromopyridines serves as an excellent electrophilic site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. nih.gov While the primary focus of recent research has been on the reactivity of the sulfinate moiety, the C-Br bond is a classic handle for reactions like the Buchwald-Hartwig amination (for C-N bonds) and its analogous couplings for C-O and C-S bond formation. rsc.org For instance, N-aryl-2-aminopyridines are readily prepared by coupling anilines with 2-bromopyridines. rsc.org Ruthenium-catalyzed systems have been developed that convert 2-bromopyridines into complex N-(2-pyridyl)pyridin-2-ones, a process involving sequential oxygen incorporation and a Buchwald-Hartwig-type C-N coupling reaction. nih.gov These transformations underscore the utility of the 2-bromo group as a dependable electrophilic partner in constructing complex molecular architectures. nih.gov

Nucleophilic Displacement and Metalation Reactions

The 2-bromopyridine scaffold is susceptible to both direct nucleophilic substitution and metalation, which are foundational reactions in organic synthesis.

Nucleophilic Displacement: The electron deficiency of the pyridine ring, particularly at the C2 position, facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromide ion acts as a leaving group. However, for many substitution reactions, particularly those involving carbon nucleophiles, a single-step bimolecular nucleophilic substitution (SN2) mechanism is more common, involving a backside attack on the electrophilic carbon. libretexts.orgmasterorganicchemistry.comlibretexts.org The rate of these reactions is dependent on both the nucleophile and the alkyl halide concentrations. libretexts.orgwalisongo.ac.id Photostimulated reactions have also been shown to effect substitution on 2-bromopyridine with various nucleophiles. acs.org

Metalation Reactions: The bromine atom can be exchanged for a metal, typically lithium or magnesium, through metal-halogen exchange. This process creates a potent organometallic nucleophile that can react with a wide array of electrophiles. For instance, treatment of 2-bromopyridines with reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) can generate the corresponding Grignard reagent. znaturforsch.com However, direct deprotonation (metalation) can be competitive. The choice of base and reaction conditions is critical; superbases like nBuLi combined with lithium aminoalkoxides can selectively deprotonate 2-halopyridines at the α-position (C6) without displacing the bromine. acs.org Studies on 2-bromo-4-methoxypyridine (B110594) have demonstrated regioselective lithiation at various positions depending on the reagents and conditions used. researchgate.net These metalated intermediates are versatile, enabling the synthesis of numerous substituted pyridines. researchgate.netnih.gov

Selective Reductive Debromination

Selective removal of the bromine atom, replacing it with a hydrogen, is a key transformation. This reductive debromination can be achieved through various methods. Studies on polybrominated diphenyl ethers (PBDEs) using nanoscale zerovalent iron (nZVI) have shown effective and stepwise debromination. nih.gov The reactivity in these systems can be position-dependent, with a general preference observed for the removal of bromine at the meta position, followed by para and then ortho positions. nih.gov While specific studies on this compound are not detailed, the principles of reductive dehalogenation are broadly applicable to brominated aromatic compounds.

Reactivity of the Sulfinic Acid Moiety

The sulfinic acid group, particularly in its deprotonated sulfinate salt form, has emerged as a highly effective nucleophilic partner in modern cross-coupling chemistry.

Strategic Utilization of Sulfinate Salts as Nucleophilic Coupling Partners

Pyridine sulfinates have been identified as exceptionally useful nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.govnih.gov These reagents offer significant advantages over the more traditional organoboron compounds (boronic acids and esters), which are often unstable and exhibit low reactivity when dealing with 2-substituted pyridines. nih.govsigmaaldrich.com Pyridine sulfinate salts are typically bench-stable solids that are straightforward to prepare and handle, making them highly practical for synthetic applications, including in medicinal chemistry and drug discovery. sigmaaldrich.comtcichemicals.com

Desulfinative Cross-Coupling Reactions

A key application of pyridine sulfinate salts is in desulfinative cross-coupling reactions. tcichemicals.com In this process, the sulfinate group acts as a disposable handle. Under palladium catalysis, it couples with an aryl or heteroaryl halide, and the sulfur-containing portion is extruded as sulfur dioxide (SO2) gas, driving the reaction forward to form a new carbon-carbon bond. nih.gov This methodology has proven to have a remarkably broad scope, enabling the synthesis of a wide variety of linked biaryl and heteroaryl structures that were previously difficult to access. nih.gov The reaction conditions are often tolerant of various functional groups, and an inorganic base like potassium carbonate is typically crucial for achieving high yields. nih.gov

Mechanistic Pathways of Palladium-Catalyzed Desulfinative Processes

The mechanism of the palladium-catalyzed desulfinative cross-coupling has been the subject of detailed investigation. nih.govacs.org The catalytic cycle is generally understood to proceed through several key steps: nih.gov

Reduction of Precatalyst: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst, such as Pd(OAc)2. This reduction is often mediated by the homocoupling of two sulfinate molecules. nih.gov

Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide). nih.gov

Transmetalation: The sulfinate salt exchanges its organic group with the halide on the palladium center. For pyridine-2-sulfinates, this step is often facilitated by alkali metal cations (like K⁺ from the base) and results in the formation of a palladium sulfinate complex. nih.gov

Chelation and SO₂ Extrusion: A critical feature of pyridine-2-sulfinate reactions is the formation of a stable, five-membered palladacycle intermediate, where the sulfinate chelates to the palladium via both its sulfur/oxygen and the pyridine nitrogen atom. acs.org The formation of this stable complex means that the subsequent step, the extrusion of SO₂, becomes the slow, rate-limiting step of the entire catalytic cycle. nih.govacs.org

Reductive Elimination: After the loss of SO₂, the two organic fragments on the palladium center reductively eliminate to form the final cross-coupled product and regenerate the active Pd(0) catalyst. nih.gov

This mechanistic understanding, particularly the identification of the stable chelated intermediate and the rate-limiting SO₂ extrusion, sheds light on the unique reactivity of pyridine sulfinates compared to their carbocyclic counterparts and provides a basis for developing improved catalytic systems. nih.govacs.org

Controlled Oxidation to Sulfonic Acids and Sulfonyl Derivatives

The sulfinic acid functional group is an intermediate oxidation state of sulfur and can be readily oxidized to the more stable sulfonic acid. The oxidation of this compound to 2-bromopyridine-4-sulfonic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide, potassium permanganate, or nitric acid. google.com The reaction proceeds via the addition of an oxygen atom to the sulfur center. The low temperature of the reaction mixture is crucial to control the oxidation and prevent the formation of undesired byproducts. google.com

The resulting 2-bromopyridine-4-sulfonic acid is a strong acid and a versatile intermediate for the synthesis of various sulfonyl derivatives. A particularly important transformation is its conversion to 2-bromopyridine-4-sulfonyl chloride. This can be accomplished by treating the sulfonic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃). researchgate.net The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom.

This reactivity allows for the synthesis of a diverse array of sulfonyl derivatives, including sulfonamides (by reaction with primary or secondary amines), sulfonate esters (by reaction with alcohols), and other related compounds. nih.govnih.gov The general scheme for these transformations is depicted below:

Table 1: Synthesis of Sulfonyl Derivatives from this compound

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | H₂O₂ or KMnO₄ | 2-Bromopyridine-4-sulfonic acid |

| 2-Bromopyridine-4-sulfonic acid | SOCl₂ or PCl₅ | 2-Bromopyridine-4-sulfonyl chloride |

| 2-Bromopyridine-4-sulfonyl chloride | R¹R²NH | N,N-Disubstituted-2-bromopyridine-4-sulfonamide |

Condensation Reactions and Nucleophilic Addition Pathways

Sulfinic acids and their derivatives can participate in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.orgebsco.com For instance, the sulfinic acid group of this compound could potentially condense with an alcohol under acidic conditions to form a sulfinate ester, although this reaction is often reversible and can be challenging to control.

More significantly, the sulfinic acid moiety can act as a nucleophile. byjus.com The sulfur atom, with its lone pair of electrons, can attack electrophilic centers. For example, it can undergo nucleophilic addition to carbonyl compounds (aldehydes and ketones). byjus.commasterorganicchemistry.commsu.rulibretexts.orglibretexts.org This reaction would lead to the formation of α-hydroxy sulfoxides. The general mechanism involves the attack of the sulfinate on the carbonyl carbon, followed by protonation of the resulting alkoxide.

The pyridine ring, being electron-deficient, enhances the electrophilicity of the carbonyl carbon in a hypothetical substrate, thereby facilitating the nucleophilic attack by the sulfinic acid. However, the reactivity is also influenced by steric factors and the nature of the carbonyl compound.

Synergistic and Orthogonal Reactivity of Bromine and Sulfinic Acid Functionalities

The presence of both a bromine atom and a sulfinic acid group on the same pyridine scaffold offers opportunities for synergistic and orthogonal reactivity, enabling complex molecular architectures to be constructed through carefully designed reaction sequences.

Chemoselective Transformations in Polyfunctionalized Systems

Chemoselectivity is a key consideration when working with polyfunctionalized molecules like this compound. The distinct reactivity of the C-Br bond and the sulfinic acid group allows for selective transformations by choosing appropriate reagents and reaction conditions.

For instance, the bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r) reactions, particularly with strong nucleophiles, a reaction pathway facilitated by the electron-withdrawing nature of the pyridine nitrogen. uoanbar.edu.iq It can also participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Conversely, the sulfinic acid group can be selectively targeted for oxidation to a sulfonic acid or conversion to a sulfonyl chloride without affecting the C-Br bond, provided that mild and specific reagents are employed. researchgate.net This orthogonal reactivity allows for a stepwise functionalization of the molecule.

Table 2: Examples of Chemoselective Reactions

| Functional Group Targeted | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Bromine | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-pyridine-4-sulfinic acid |

| Sulfinic Acid | Oxidation | m-CPBA | 2-Bromopyridine-4-sulfonic acid |

| Bromine | Nucleophilic Substitution | NaOMe | 2-Methoxypyridine-4-sulfinic acid |

Domino and Cascade Reactions Exploiting Dual Reactivity

The dual functionality of this compound makes it an attractive substrate for domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. oregonstate.edu Such processes are highly efficient in terms of atom economy and step economy.

A hypothetical domino reaction could be initiated by a cross-coupling reaction at the bromine position, followed by an intramolecular reaction involving the sulfinic acid moiety. For example, a Suzuki coupling with a vinylboronic acid could introduce a side chain that is poised to undergo an intramolecular Michael addition with the sulfinate, leading to the formation of a heterocyclic ring system.

Alternatively, a cascade sequence could be designed where the sulfinic acid group is first transformed into a more reactive species, which then triggers a subsequent reaction at the bromine-substituted position. While specific examples for this compound are not prevalent in the literature, the principles of tandem reactions on bifunctional pyridines suggest a rich and largely unexplored area of synthetic chemistry. rsc.orgresearchgate.net

Rational Design and Synthesis of Derivatives and Analogues

Structural Modifications of 2-Bromopyridine-4-sulfinic Acid

The modification of the this compound scaffold can be approached by altering three key positions: the pyridine (B92270) ring, the bromine atom, and the sulfinic acid moiety. Each of these sites offers a unique opportunity for derivatization, leading to compounds with novel characteristics.

Systematic Variation of Substituents on the Pyridine Ring

The electronic nature of the pyridine ring can be modulated by the introduction of various substituents. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at positions 3, 5, or 6 can significantly influence the reactivity of the entire molecule, including the bromine and sulfinic acid functionalities.

For instance, the introduction of an amino group (an EDG) at the 3-position would be expected to increase the electron density of the ring, potentially affecting the ease of electrophilic substitution and the nucleophilicity of the pyridine nitrogen. Conversely, a nitro group (a strong EWG) at the same position would render the ring more electron-deficient, making it more susceptible to nucleophilic attack.

The synthesis of these substituted derivatives often involves starting with an appropriately substituted pyridine and then introducing the bromo and sulfinic acid groups, or by functionalizing a pre-existing bromopyridine derivative.

Table 1: Examples of Substituted Pyridine Derivatives and Potential Synthetic Approaches

| Substituent | Position | Potential Synthetic Precursor | Impact on Reactivity |

| Methyl (-CH₃) | 5 | 5-Bromo-3-methylpyridine | Increased electron density |

| Amino (-NH₂) | 6 | 2-Amino-6-bromopyridine | Significantly increased electron density |

| Cyano (-CN) | 3 | 2-Bromo-5-cyanopyridine | Decreased electron density |

| Methoxy (-OCH₃) | 5 | 3-Bromo-5-methoxypyridine | Increased electron density |

This table is illustrative and based on known pyridine chemistry.

Transformations at the Bromine Position to Diverse Halogens or Other Groups

The bromine atom at the 2-position is a versatile handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. wikipedia.org This allows for the introduction of a vast range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. 2-Bromopyridine (B144113) derivatives can be coupled with various boronic acids or esters to introduce new carbon-based functionalities. The presence of the sulfinic acid group, an electron-withdrawing moiety, can influence the reactivity of the C-Br bond in these coupling reactions. nih.govacs.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various aminopyridine derivatives.

Sonogashira Coupling: This provides a route to alkynylpyridines by coupling the 2-bromopyridine with terminal alkynes.

Halogen Exchange: The bromine can also be exchanged for other halogens, such as iodine or chlorine, through reactions like the Finkelstein reaction, which can be useful for tuning reactivity in subsequent cross-coupling steps.

Table 2: Representative Transformations at the Bromine Position

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Arylpyridine-4-sulfinic acid |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Aminopyridine-4-sulfinic acid |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynylpyridine-4-sulfinic acid |

| Cyanation | Metal cyanide, catalyst | 2-Cyanopyridine-4-sulfinic acid |

This table presents potential transformations based on established cross-coupling methodologies.

Derivatization of the Sulfinic Acid Group (e.g., esters, amides, sulfones, sulfinates)

The sulfinic acid group itself is a reactive functional group that can be converted into a variety of other sulfur-containing moieties. These transformations can alter the steric and electronic properties of the molecule, as well as its potential for hydrogen bonding and metal coordination.

Sulfinate Esters: Sulfinic acids can be esterified by reaction with alcohols under appropriate conditions, often using a coupling agent to activate the acid. google.com These esters can be useful intermediates or target molecules in their own right.

Sulfinamides: Reaction of sulfinic acids or their activated derivatives (like sulfinyl chlorides) with primary or secondary amines yields sulfinamides.

Sulfones: Oxidation of the sulfinic acid group, typically with a mild oxidizing agent, leads to the corresponding sulfonic acid, which can then be converted to a sulfone. Alternatively, sulfones can be prepared by the reaction of sulfinates with alkylating agents. google.com

Sulfinates: The deprotonated form of sulfinic acid, the sulfinate anion, is a key intermediate in many of these derivatization reactions and can also be used as a nucleophile in various coupling reactions. researchgate.net

Table 3: Derivatization of the Sulfinic Acid Functional Group

| Derivative | General Structure | Synthetic Method |

| Sulfinate Ester | R-S(O)-OR' | Reaction with an alcohol and a coupling agent google.com |

| Sulfinamide | R-S(O)-NR'R'' | Reaction with an amine |

| Sulfone | R-SO₂-R' | Alkylation of a sulfinate salt google.com |

| Sulfonyl Chloride | R-SO₂-Cl | Chlorination of the corresponding sulfonic acid |

This table illustrates common derivatization pathways for sulfinic acids.

Exploration of Isomeric and Homologous Pyridine Sulfinic Acids

To fully explore the chemical space around this compound, the synthesis and study of its isomers and homologues are essential. This involves changing the position of the bromo and sulfinic acid groups on the pyridine ring.

Synthetic Access to Isomeric Bromopyridine-Sulfinic Acids

The synthesis of isomeric bromopyridine-sulfinic acids requires regioselective control over the introduction of the functional groups. The starting material and the order of reactions are crucial for obtaining the desired isomer.

For example, to synthesize 3-bromopyridine-2-sulfinic acid , one might start with 3-bromopyridine, introduce a directing group to facilitate lithiation at the 2-position, and then quench with sulfur dioxide followed by acidic workup. Alternatively, a Sandmeyer-type reaction on 2-amino-3-bromopyridine (B76627) could be explored. patsnap.com

The synthesis of 5-bromopyridine-3-sulfinic acid could potentially be achieved starting from 3,5-dibromopyridine, performing a selective metal-halogen exchange at the 3-position, followed by reaction with sulfur dioxide.

Table 4: Potential Synthetic Strategies for Isomeric Bromopyridine-Sulfinic Acids

| Isomer | Potential Starting Material | Key Synthetic Steps |

| 3-Bromopyridine-2-sulfinic acid | 3-Bromo-2-aminopyridine | Diazotization, reaction with SO₂/CuCl |

| 5-Bromopyridine-2-sulfinic acid | 2-Amino-5-bromopyridine | Diazotization, reaction with SO₂/CuCl |

| 5-Bromopyridine-3-sulfinic acid | 3,5-Dibromopyridine | Selective lithiation/Grignard formation, reaction with SO₂ |

| 2-Bromopyridine-5-sulfinic acid | 5-Bromo-2-aminopyridine | Diazotization, reaction with SO₂/CuCl |

These proposed routes are based on established methods for the synthesis of pyridines and sulfinic acids.

Comparative Reactivity Studies of Structural Isomers

The position of the bromine and sulfinic acid groups has a profound impact on the electronic properties and, consequently, the reactivity of the pyridine ring.

Reactivity in Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene (B151609). The presence of two electron-withdrawing groups (bromo and sulfinyl) further deactivates the ring. The position of substitution will be directed by the combined electronic effects of the nitrogen atom and the existing substituents.

Reactivity in Nucleophilic Aromatic Substitution: The electron-deficient nature of the bromopyridine-sulfinic acid isomers makes them potential candidates for nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

Acidity of the Sulfinic Acid: The pKa of the sulfinic acid proton will be influenced by the position of the bromo substituent and the pyridine nitrogen. For instance, a bromo group ortho to the sulfinic acid might exert a different electronic and steric influence compared to a meta or para relationship.

Cross-Coupling Reactivity: The rate and success of cross-coupling reactions at the bromine position can vary between isomers due to differences in the electronic environment and steric hindrance around the C-Br bond. nih.gov

Detailed kinetic and mechanistic studies are required to quantify these differences in reactivity and to build a comprehensive understanding of the structure-activity relationships within this class of compounds.

Development of Heterocyclic Analogues Bearing Sulfinic Acid Moieties

The rational design of novel heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. Pyridine and its derivatives are of particular interest due to their prevalence in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. uiowa.eduresearchgate.net The incorporation of sulfinic acid moieties or their precursors, such as sulfinamides, into heterocyclic scaffolds represents a strategic approach to modulate the physicochemical properties and biological activity of the parent molecule. Sulfonamides, which can be readily derived from sulfinic acids, are a well-established pharmacophore found in over 150 FDA-approved drugs. core.ac.uk The sulfinamide group itself can act as a bioisostere for amides and has been utilized in various therapeutic areas. core.ac.uk

The design of analogues based on the this compound scaffold is driven by the desire to explore structure-activity relationships. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, while the sulfinic acid group at the 4-position can influence solubility, metal chelation, and receptor binding interactions.

The synthesis of such analogues requires robust and versatile chemical methods. Traditional approaches for creating sulfinamides often relied on substrates with a pre-existing sulfur center, which can be commercially limited and may require harsh reaction conditions. core.ac.uknih.govacs.org Modern synthetic chemistry has overcome many of these limitations, with palladium-catalyzed cross-coupling reactions emerging as a powerful tool for the formation of carbon-sulfur bonds.

A leading strategy for the synthesis of heterocyclic sulfinic acid precursors involves the palladium-catalyzed coupling of a halo-heterocycle, such as 2-bromopyridine, with a suitable sulfinylating agent. acs.orgorganic-chemistry.org Recent advancements have demonstrated the effective use of N-sulfinylamines in palladium-catalyzed reactions with aryl and heteroaryl halides to generate sulfinamides under mild conditions. core.ac.ukacs.orgorganic-chemistry.org These sulfinamides can then be hydrolyzed to the corresponding sulfinic acids.

A general synthetic approach is outlined below. The reaction utilizes a palladium catalyst, often in the form of a pre-catalyst like SPhos Pd G3, in combination with a reductant and an N-sulfinylamine reagent, such as N-triisopropylsilyl sulfinylamine (TIPS-NSO). acs.orgorganic-chemistry.org This method is noted for its broad substrate scope and high tolerance for various functional groups. core.ac.ukorganic-chemistry.org

Scheme 1: Proposed Synthesis of 2-Bromopyridine-4-sulfinamide

This reaction would be followed by hydrolysis of the resulting N-silyl-sulfinamide to afford the target this compound. The versatility of this method allows for the preparation of a library of analogues by varying the substituents on the pyridine ring.

An alternative approach could involve the sulfinylation of organoboron derivatives. Palladium-catalyzed reactions of aryl- and alkenylboronic acids or their esters with sulfinate esters can provide a direct route to sulfoxides, which are the oxidized form of sulfinic acids. nih.gov This would involve initial conversion of the 2-bromopyridine scaffold to a boronic acid derivative, followed by the coupling reaction.

The table below illustrates a series of hypothetical heterocyclic analogues of this compound that could be synthesized using the palladium-catalyzed sulfinamide synthesis methodology.

| Precursor | Reagents and Conditions | Hypothetical Product |

| 2,5-Dibromopyridine | 1. TIPS-NSO, SPhos Pd G3, HCO₂Cs, 1,4-Dioxane, 75°C 2. H₃O⁺ | 2,5-Dibromopyridine-4-sulfinic acid |

| 2-Bromo-5-chloropyridine | 1. TIPS-NSO, SPhos Pd G3, HCO₂Cs, 1,4-Dioxane, 75°C 2. H₃O⁺ | 2-Bromo-5-chloropyridine-4-sulfinic acid |

| 2-Bromo-5-methylpyridine | 1. TIPS-NSO, SPhos Pd G3, HCO₂Cs, 1,4-Dioxane, 75°C 2. H₃O⁺ | 2-Bromo-5-methylpyridine-4-sulfinic acid |

| 2-Bromo-5-(trifluoromethyl)pyridine | 1. TIPS-NSO, SPhos Pd G3, HCO₂Cs, 1,4-Dioxane, 75°C 2. H₃O⁺ | 2-Bromo-5-(trifluoromethyl)pyridine-4-sulfinic acid |

| Methyl 6-bromopyridine-3-carboxylate | 1. TIPS-NSO, SPhos Pd G3, HCO₂Cs, 1,4-Dioxane, 75°C 2. H₃O⁺ | 2-Bromo-5-(methoxycarbonyl)pyridine-4-sulfinic acid |

Advanced Computational and Theoretical Chemistry of 2 Bromopyridine 4 Sulfinic Acid

Quantum Chemical Characterization

Quantum chemical characterization of 2-Bromopyridine-4-sulfinic acid involves the use of computational methods to delineate its electronic structure, reactivity, and spectroscopic signatures. These theoretical investigations are fundamental to building a comprehensive profile of the molecule.

Electronic Structure, Frontier Molecular Orbital Analysis, and Reactivity Indices

The electronic structure of a molecule is a key determinant of its chemical properties. For this compound, the presence of a pyridine (B92270) ring, a bromine atom, and a sulfinic acid group creates a unique electronic environment. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen influences the electron density distribution across the molecule. researchgate.net In contrast, the sulfinic acid group can act as both a hydrogen bond donor and acceptor, further modifying the electronic landscape.

Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In substituted pyridines, the nature and position of the substituent can significantly alter the HOMO-LUMO gap. researchgate.net For instance, electron-withdrawing groups tend to lower the energies of both the HOMO and LUMO.

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Indices for Substituted Pyridine Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.89 | -0.45 | 6.44 |

| 2-Bromopyridine (B144113) | -6.95 | -0.85 | 6.10 |

| Pyridine-4-carboxylic acid | -7.45 | -2.58 | 4.87 |

Note: The data presented in this table are representative values for analogous compounds and are intended for illustrative purposes. Actual values for this compound would require specific computational analysis.

Molecular Electrostatic Potential Mapping for Interaction Prediction

Molecular electrostatic potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its high electronegativity. researchgate.netcornell.edu The oxygen atoms of the sulfinic acid group would also exhibit negative potential, making them likely sites for hydrogen bonding interactions. researchgate.net Conversely, the hydrogen atom of the sulfinic acid group and the regions around the bromine atom would likely show a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The MEP analysis can, therefore, guide the understanding of intermolecular interactions and the initial steps of chemical reactions. wolfram.com

Prediction of Vibrational and Spectroscopic Properties

Computational vibrational spectroscopy is a powerful method for predicting and interpreting the infrared (IR) and Raman spectra of molecules. arxiv.orgcanterbury.ac.nz By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the observed spectral bands to specific molecular motions. cardiff.ac.uknih.gov This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.

For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict its vibrational spectrum. nih.gov The calculated spectrum would be expected to show characteristic vibrational modes for the pyridine ring, such as C-H stretching, C-C and C-N stretching, and ring deformation modes. Additionally, specific vibrations corresponding to the C-Br stretching and the S=O and S-O stretching and O-H bending of the sulfinic acid group would be present. The computational analysis allows for a detailed assignment of these vibrational modes, aiding in the structural characterization of the molecule. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on Analogous Compounds

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyridine Ring | C-H stretching | 3050-3150 |

| C=C, C=N stretching | 1400-1600 | |

| Ring breathing | 990-1050 | |

| Sulfinic Acid | O-H stretching | 3200-3600 |

| S=O stretching | 1050-1150 | |

| S-O stretching | 800-900 | |

| C-Br Bond | C-Br stretching | 500-650 |

Note: These are generalized frequency ranges and the actual values for this compound may vary.

Mechanistic Elucidation via Computational Modeling

Computational modeling offers a powerful avenue to investigate the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and the influence of catalysts and ligands.

Exploration of Reaction Pathways and Transition States

While specific computational studies on the reaction mechanisms of this compound are not extensively reported, computational chemistry provides the tools to explore its potential reactivity. For instance, the oxidation of the sulfinic acid group to a sulfonic acid or its reduction to a thiol could be investigated. Computational modeling can map out the potential energy surface for such transformations, identifying the most energetically favorable reaction pathways.

The identification of transition state structures is a key aspect of this exploration. A transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and, consequently, its rate. By characterizing the geometry and energy of transition states, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during a reaction.

Catalytic Cycle Modeling and Ligand Effects

This compound and its derivatives could potentially act as ligands in catalytic processes. Computational modeling can be employed to simulate entire catalytic cycles, providing a step-by-step understanding of the catalyst's role in a reaction. This includes modeling the coordination of the ligand to a metal center, the transformation of substrates, and the regeneration of the catalyst.

Furthermore, computational studies can elucidate the electronic and steric effects of ligands on the activity and selectivity of a catalyst. By systematically modifying the structure of the ligand in silico, it is possible to predict how changes will affect the catalytic performance. This predictive capability is invaluable for the rational design of new and more efficient catalysts. For example, the electronic properties of the pyridine ring and the steric bulk of the bromo and sulfinic acid substituents could be computationally tuned to optimize a catalyst's performance for a specific reaction.

Solvent Effects and Implicit/Explicit Solvation Models

The chemical behavior of this compound in different environments is profoundly influenced by the surrounding solvent. Computational chemistry provides powerful tools to model these interactions, primarily through implicit and explicit solvation models.

Implicit Solvation Models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into the bulk effects of the solvent on the solute's properties. For this compound, implicit models can be used to predict how solvent polarity affects its conformational preferences, particularly the orientation of the sulfinic acid group relative to the pyridine ring. The calculated solvation free energy in different solvents can indicate the compound's solubility and partitioning behavior between immiscible phases.

Explicit Solvation Models , on the other hand, involve the inclusion of individual solvent molecules in the computational simulation. This method is more computationally demanding but allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. In the case of this compound, the sulfinic acid group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can also accept a hydrogen bond. Explicit solvation models can elucidate the specific hydrogen bonding network around the molecule in protic solvents like water or methanol. This level of detail is crucial for understanding reaction mechanisms where the solvent actively participates in the transition state.

A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, often provides a good balance between accuracy and computational cost.

Research Findings on Solvent Effects:

While specific computational studies on this compound are limited, research on similar substituted pyridines provides valuable insights. For instance, studies on the basicity of substituted pyridines have shown that the pKa values are significantly influenced by the solvent environment, a phenomenon that can be accurately modeled using implicit solvation models like the Polarizable Continuum Model (PCM). It is expected that the acidity of the sulfinic acid proton and the basicity of the pyridine nitrogen in this compound would be similarly modulated by the solvent's dielectric constant and its ability to form hydrogen bonds.

| Solvent Property | Predicted Effect on this compound | Computational Model of Choice |

| Polarity (Dielectric Constant) | Increased polarity is expected to stabilize charged or highly polar tautomers and transition states. | Implicit Solvation Models (e.g., PCM, SMD) |

| Hydrogen Bonding Ability (Protic vs. Aprotic) | Protic solvents will form strong hydrogen bonds with the sulfinic acid group and the pyridine nitrogen, influencing conformational equilibria and reactivity. | Explicit or Hybrid Solvation Models |

| Solvent Accessibility | The steric hindrance around the bromine atom and the sulfinic acid group will affect the accessibility of solvent molecules, which can be studied using solvent accessible surface area (SASA) calculations. | Implicit and Explicit Models |

Structure-Reactivity Relationships and Rational Design Principles

Computational chemistry is an indispensable tool for understanding the relationship between the structure of a molecule and its reactivity. This knowledge can then be harnessed for the rational design of new molecules with desired properties.

The pyridine ring in this compound presents multiple sites for chemical reactions. The bromine atom at the 2-position is a potential leaving group for nucleophilic aromatic substitution (SNA_r_), while the hydrogen atoms on the ring can be substituted through electrophilic aromatic substitution. The sulfinic acid group itself can also undergo various transformations.

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the regioselectivity of these reactions. By calculating the energies of possible intermediates and transition states, the most likely reaction pathway can be identified. For example, in a nucleophilic aromatic substitution reaction, the attack of a nucleophile can occur at the carbon atom bearing the bromine (C2) or at other positions. DFT calculations can determine the activation energies for these different pathways, thereby predicting the major product.

One common approach is to analyze the electrostatic potential (ESP) mapped onto the electron density surface of the molecule. Regions with a positive electrostatic potential are indicative of electrophilic sites, prone to attack by nucleophiles. For this compound, the electron-withdrawing nature of the bromine atom and the sulfinic acid group is expected to make the pyridine ring electron-deficient and thus more susceptible to nucleophilic attack.

Table of Predicted Regioselectivity for Nucleophilic Aromatic Substitution:

| Position of Attack | Relative Activation Energy (Qualitative) | Rationale |

| C2 (ipso-substitution) | Lowest | The bromine atom is a good leaving group, and the resulting intermediate is stabilized by the electron-withdrawing groups. |

| C6 | Higher | Attack at this position would lead to a less stable intermediate compared to attack at C2. |

| C3 and C5 | Highest | These positions are less activated towards nucleophilic attack. |

It is important to note that the actual regioselectivity can also be influenced by the nature of the nucleophile and the reaction conditions, which can also be modeled computationally.

The principles of rational design, guided by computational chemistry, can be applied to utilize this compound as a versatile building block for the synthesis of novel functionalized pyridine scaffolds. nih.gov The presence of three distinct functional handles—the bromo substituent, the sulfinic acid group, and the pyridine ring itself—allows for a wide range of chemical modifications.

For example, the bromine atom can be replaced with various nucleophiles through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), introducing a diverse array of substituents at the 2-position. The sulfinic acid group can be oxidized to a sulfonic acid, reduced to a thiol, or converted into sulfonyl halides, which are valuable intermediates for the synthesis of sulfonamides and sulfonate esters.

Computational tools can aid in the design of these novel scaffolds by:

Predicting the properties of the designed molecules: Properties such as electronic structure, lipophilicity, and polar surface area can be calculated to assess the druglikeness or material properties of the target compounds.

Simulating the interaction with biological targets: If the goal is to design a new drug molecule, molecular docking and molecular dynamics simulations can be used to predict how the designed compounds will bind to a specific protein target. acs.orgfrontiersin.org This allows for the prioritization of synthetic efforts towards the most promising candidates.

Guiding synthetic planning: By predicting the reactivity of different sites on the molecule, computational chemistry can help in devising efficient synthetic routes to the target scaffolds.

Table of Potential Functionalizations and Their Applications:

| Functionalization Site | Reaction Type | Potential New Scaffold | Potential Application |

| 2-Position (Br) | Suzuki Coupling | 2-Aryl-pyridine-4-sulfinic acids | Medicinal Chemistry (e.g., kinase inhibitors) |

| 2-Position (Br) | Buchwald-Hartwig Amination | 2-Amino-pyridine-4-sulfinic acids | Ligands for catalysis, Pharmaceutical intermediates |

| 4-Position (-SO₂H) | Oxidation | 2-Bromopyridine-4-sulfonic acid | Intermediate for sulfonamides |

| Pyridine Ring | N-Oxidation | 2-Bromopyridine-N-oxide-4-sulfinic acid | Modulating electronic properties and reactivity |

Advanced Applications in Synthetic Organic Chemistry

2-Bromopyridine-4-sulfinic Acid as a Strategic Building Block in Complex Synthesis

The unique chemical architecture of this compound, featuring both a reactive bromine atom and a versatile sulfinic acid group on a pyridine (B92270) core, establishes it as a powerful and strategic building block in the synthesis of complex organic molecules. Its utility is particularly evident in the controlled, stepwise assembly of elaborate molecular frameworks.

This compound and its derivatives, primarily pyridyl sulfinates, have emerged as superior nucleophilic coupling partners in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. acs.orgrsc.org This methodology provides a robust and highly versatile route for the construction of biaryl and heteroaryl linkages, which are fundamental to numerous complex molecules. researchgate.net The reaction of a pyridyl sulfinate, readily prepared from its corresponding thiol, with an aryl or heteroaryl halide enables the iterative and predictable assembly of polyheterocyclic and polyaromatic systems. rsc.org

Bipyridine derivatives, which are key precursors for ligands, photosensitizers, and supramolecular structures, are a prominent example of the systems that can be assembled using this approach. researchgate.netmdpi.com The palladium-catalyzed coupling of a pyridyl sulfinate with a bromopyridine, for instance, offers a direct and efficient method for creating 2,2'-bipyridine (B1663995) scaffolds, a motif central to many functional ligands. rsc.org The reaction tolerates a wide array of functional groups and substitution patterns on both coupling partners, allowing for the synthesis of a diverse library of complex structures. mdpi.compreprints.org This method circumvents the challenges often associated with traditional cross-coupling reactions involving pyridine-based boronates, which suffer from poor stability and low reactivity. rsc.org

The scope of this synthetic strategy is extensive, enabling the combination of various pyridine sulfinates with different heteroaryl halides. Research has demonstrated successful couplings with pyrazines, pyrimidines, and quinolines, showcasing the method's power in constructing diverse polyheterocyclic frameworks. rsc.org

Table 1: Examples of Polyheterocyclic Systems Synthesized via Pyridyl Sulfinate Coupling

| Sulfinate Partner | Halide Partner | Catalyst System | Resulting Scaffold |

|---|---|---|---|

| Pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | 2-(p-tolyl)pyridine |

| Pyridine-3-sulfinate | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | 3-(p-tolyl)pyridine |

| 4-Methoxypyridine-2-sulfinate | 2-Bromopyridine (B144113) | Pd(OAc)₂ / PCy₃ | 4-Methoxy-2,2'-bipyridine |

| Pyridine-2-sulfinate | 2-Bromopyrazine | Pd(OAc)₂ / PCy₃ | 2-(Pyrazin-2-yl)pyridine |

| Pyridine-2-sulfinate | 5-Bromopyrimidine | Pd(OAc)₂ / PCy₃ | 2-(Pyrimidin-5-yl)pyridine |

| Pyridine-2-sulfinate | 3-Bromoquinoline | Pd(OAc)₂ / PCy₃ | 2-(Quinolin-3-yl)pyridine |

This table is a representative summary based on findings from cited research. rsc.org

The versatility of the pyridyl sulfinate coupling methodology extends to the assembly of medicinally relevant molecules and complex natural product fragments. By utilizing a highly functionalized or complex sulfinate partner, chemists can introduce intricate structural motifs in a single, efficient step. A notable application is the synthesis of derivatives of mepyramine, an antihistamine drug. rsc.org In this synthesis, a complex lithium 2-pyridyl sulfinate was successfully coupled with various heteroaryl bromides to generate a library of mepyramine analogues, demonstrating the method's applicability in late-stage functionalization and drug discovery contexts. rsc.org

While direct applications of this compound in asymmetric catalysis are still an emerging area, the broader class of chiral organosulfur compounds, including sulfoxides and sulfoximines, are well-established as pivotal ligands and catalysts in asymmetric synthesis. acs.org The synthetic pathways enabled by pyridyl sulfinates provide access to molecular backbones that can be further elaborated into chiral ligands, opening avenues for future developments in enantioselective transformations.

Development of High-Performance Catalytic Ligands

The synthesis of substituted bipyridines and related heteroaromatic structures is intrinsically linked to the development of advanced catalyst systems. These nitrogen-containing scaffolds are premier ligands for transition metals, forming complexes that drive a vast range of organic transformations.

The "rational design" of catalysts involves the strategic synthesis of ligands with specific electronic and steric properties to control the activity, selectivity, and stability of a metal center. The palladium-catalyzed cross-coupling of pyridyl sulfinates with aryl halides is a key enabling technology in this field. acs.orgrsc.org It provides a predictable and highly modular route to a wide variety of substituted bipyridine and terpyridine ligands, which are otherwise difficult to access. mdpi.compreprints.org

By choosing appropriately substituted sulfinate and halide precursors, researchers can fine-tune the characteristics of the resulting ligand. For example, introducing electron-donating or electron-withdrawing groups onto the pyridine rings modifies the electronic environment of the coordinating nitrogen atoms, which in turn influences the catalytic activity of the corresponding metal complex. rsc.org Similarly, the introduction of bulky substituents can create a specific steric environment around the metal, enhancing selectivity in catalytic reactions. The reliability of the sulfinate coupling method allows for the systematic synthesis of ligand libraries, facilitating the high-throughput screening and optimization of catalysts for specific applications. mdpi.com

Once synthesized, the pyridyl ligands are complexed with transition metals, most commonly palladium, to form active catalysts. These complexes are then investigated for their efficacy in various organic transformations. The bipyridine derivatives synthesized via the sulfinate route are particularly valued as ligands for cross-coupling reactions themselves, such as the Suzuki-Miyaura and Negishi couplings. mdpi.com

Research has shown that palladium complexes of these ligands exhibit high catalytic activity. The ability to synthesize a broad range of bipyridine derivatives allows for a detailed investigation into structure-activity relationships, where the performance of the catalyst is correlated with the specific substitution pattern on the ligand. mdpi.compreprints.org For example, dinuclear palladium pincer complexes incorporating N,N,Se-ligands have been developed for the synthesis of bipyridines through C-H activation. preprints.org The versatility of the sulfinate building block approach thus directly fuels the discovery and optimization of metal complexes for critical organic transformations.

Contributions to Functional Materials Science

The utility of this compound as a building block extends beyond catalysis into the realm of functional materials. The polyheterocyclic and polyaromatic scaffolds it helps to construct are core components of materials with tailored electronic, optical, and physical properties. Substituted pyridine and bipyridine units are known to be important components of functional materials. rsc.org

The synthetic methods enabled by pyridyl sulfinates provide access to a diverse range of these core structures. researchgate.netmdpi.com These molecules serve as precursors for photosensitizers, viologens, and components of supramolecular assemblies. researchgate.net The ability to systematically vary the structure of these building blocks allows for the fine-tuning of properties such as light absorption, fluorescence, and molecular recognition, which are critical for applications in sensors, organic electronics, and advanced optical devices. The development of efficient synthetic routes to bipyridine derivatives is therefore considered a promising pathway for the creation of diverse and advanced functional materials. mdpi.com

Incorporation into Supramolecular Architectures and Coordination Polymers

The pyridine nitrogen atom and the oxygen atoms of the sulfinic acid group in this compound are potential donor sites for coordination with metal ions. This characteristic allows the molecule to act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). The bromine atom offers a site for further functionalization through cross-coupling reactions, which can be used to link different polymer chains or to introduce new functional groups into the final structure.

The self-assembly of such building blocks can lead to the formation of intricate supramolecular architectures with specific topologies and properties. The directionality of the pyridine ring and the potential for hydrogen bonding involving the sulfinic acid group can guide the formation of these ordered structures. Research in this area focuses on controlling the assembly process to create materials with desired characteristics, such as porosity for gas storage or catalytic activity.

While the direct incorporation of this compound into widely reported supramolecular structures is a niche area of study, the principles of using substituted pyridine ligands are well-established. The interplay between the different functional groups in this molecule offers a platform for designing novel multidimensional networks.

Design of Advanced Organic Electronic and Optoelectronic Materials

The field of organic electronics leverages the properties of conjugated organic molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pyridine-containing compounds are frequently explored for these applications due to their electron-deficient nature, which can be beneficial for electron transport materials.

The 2-bromopyridine moiety within this compound can be a precursor to more complex conjugated systems. The bromine atom can be readily substituted using various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce other aromatic or heteroaromatic rings. This allows for the systematic tuning of the electronic and photophysical properties of the resulting materials. The sulfinic acid group, or its derivatives, can influence the solubility and film-forming properties of the final material, which are crucial for device fabrication.